6-methyl-2-(methylsulfanyl)-N-(oxan-4-yl)pyrimidin-4-amine
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Overview
Description
6-methyl-2-(methylsulfanyl)-N-(oxan-4-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group, a methylsulfanyl group, and an oxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(methylsulfanyl)-N-(oxan-4-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or methyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using methylthiol or a methylthiolate salt.
Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be attached via a nucleophilic substitution reaction using an appropriate oxan-4-yl halide or tosylate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form a dihydropyrimidine derivative.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or oxone can be used.
Reduction: Catalysts such as palladium on carbon or platinum oxide can be used under hydrogen gas.
Substitution: Nucleophiles such as sodium azide, sodium methoxide, or primary amines can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
6-methyl-2-(methylsulfanyl)-N-(oxan-4-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It can be used to study the interactions of pyrimidine derivatives with biological targets such as enzymes and receptors.
Industrial Applications: It can be used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-methyl-2-(methylsulfanyl)-N-(oxan-4-yl)pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the methylsulfanyl and oxan-4-yl groups can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
6-methyl-2-(methylsulfanyl)pyrimidin-4-amine: Lacks the oxan-4-yl group.
2-(methylsulfanyl)-N-(oxan-4-yl)pyrimidin-4-amine: Lacks the methyl group.
6-methyl-N-(oxan-4-yl)pyrimidin-4-amine: Lacks the methylsulfanyl group.
Uniqueness
6-methyl-2-(methylsulfanyl)-N-(oxan-4-yl)pyrimidin-4-amine is unique due to the presence of all three substituents (methyl, methylsulfanyl, and oxan-4-yl) on the pyrimidine ring. This combination of functional groups can result in unique chemical properties and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-methyl-2-methylsulfanyl-N-(oxan-4-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-8-7-10(14-11(12-8)16-2)13-9-3-5-15-6-4-9/h7,9H,3-6H2,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPFDEKACHGPPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)NC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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